molecular formula C7H2F5N3 B11758910 6-Pentafluoroethyl-pyridazine-3-carbonitrile

6-Pentafluoroethyl-pyridazine-3-carbonitrile

Katalognummer: B11758910
Molekulargewicht: 223.10 g/mol
InChI-Schlüssel: IVSFGSMECDWYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Pentafluoroethyl-pyridazine-3-carbonitrile is a chemical compound characterized by the presence of a pyridazine ring substituted with a pentafluoroethyl group and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentafluoroethyl-pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β,γ-unsaturated hydrazone with a suitable reagent under controlled conditions. The reaction is often promoted by a catalyst, such as copper, and can be carried out under mild conditions to achieve good yields and high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Pentafluoroethyl-pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can introduce various functional groups into the pyridazine ring .

Wissenschaftliche Forschungsanwendungen

6-Pentafluoroethyl-pyridazine-3-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Pentafluoroethyl-pyridazine-3-carbonitrile is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C7H2F5N3

Molekulargewicht

223.10 g/mol

IUPAC-Name

6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carbonitrile

InChI

InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-15-5/h1-2H

InChI-Schlüssel

IVSFGSMECDWYPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1C#N)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.